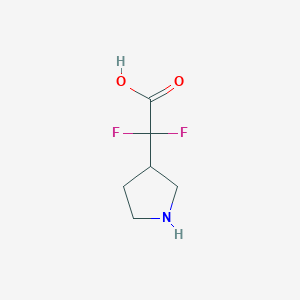
2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid is a fluorinated organic compound that features a pyrrolidine ring. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid typically involves the introduction of fluorine atoms into a pyrrolidine precursor. One common method is the fluorination of pyrrolidine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and bioactivity make it useful in studying biological processes and developing pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
- Pyrrolidine-2-one derivatives
Uniqueness
2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid is unique due to its combination of a pyrrolidine ring and fluorine atoms, which confer enhanced stability and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C6H9F2NO2 |
|---|---|
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
2,2-difluoro-2-pyrrolidin-3-ylacetic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8,5(10)11)4-1-2-9-3-4/h4,9H,1-3H2,(H,10,11) |
Clave InChI |
ABARNWJWQOCSTO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine](/img/structure/B13591719.png)

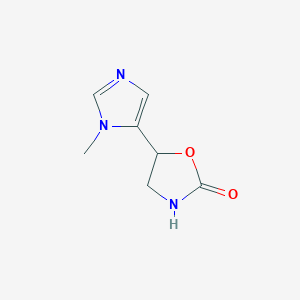


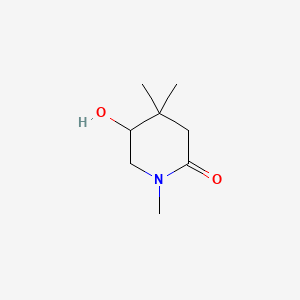
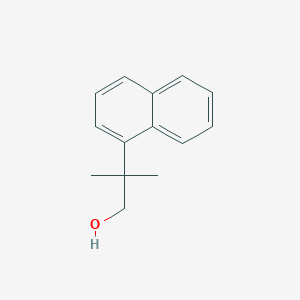
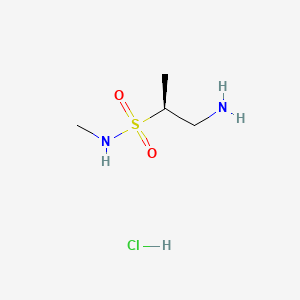
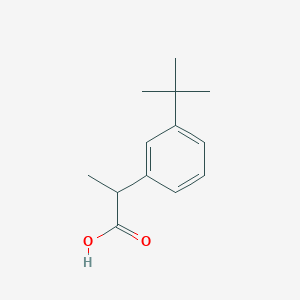
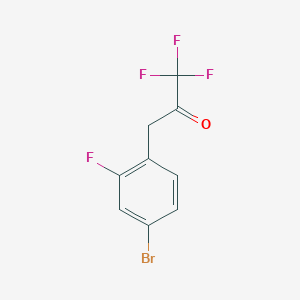
![1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride](/img/structure/B13591771.png)
![rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]aceticacid](/img/structure/B13591772.png)
